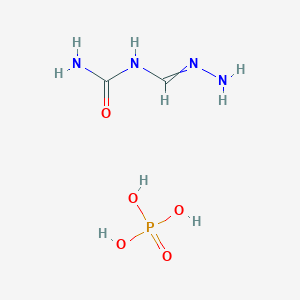
Methanehydrazonoylurea; phosphoric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanehydrazonoylurea and phosphoric acid are two distinct chemical compounds with unique properties and applications Methanehydrazonoylurea is a derivative of hydrazine and urea, known for its potential applications in organic synthesis and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
Methanehydrazonoylurea: can be synthesized through the reaction of hydrazine with urea under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Phosphoric acid: is commonly produced through two main methods: the wet process and the thermal process. The wet process involves treating phosphate rock with sulfuric acid, resulting in the formation of phosphoric acid and gypsum. The thermal process involves the combustion of elemental phosphorus in the presence of air, followed by hydration to produce phosphoric acid.
Industrial Production Methods
In industrial settings, the production of phosphoric acid is primarily carried out using the wet process due to its cost-effectiveness and efficiency. The process involves the following steps:
- Crushing and grinding of phosphate rock.
- Reacting the phosphate rock with sulfuric acid in a reactor.
- Separating the phosphoric acid from the gypsum by filtration.
- Concentrating the phosphoric acid through evaporation.
化学反応の分析
Types of Reactions
Methanehydrazonoylurea: undergoes various chemical reactions, including:
Oxidation: Methanehydrazonoylurea can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: Methanehydrazonoylurea can undergo substitution reactions with various electrophiles.
Phosphoric acid: participates in several types of reactions, such as:
Dehydration: Phosphoric acid can be dehydrated to form polyphosphoric acids.
Neutralization: It reacts with bases to form phosphate salts.
Esterification: Phosphoric acid can react with alcohols to form phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted methanehydrazonoylurea compounds.
科学的研究の応用
Methanehydrazonoylurea: has applications in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. It is used as an intermediate in the synthesis of various bioactive compounds.
Phosphoric acid: is extensively used in scientific research and industrial applications, including:
Chemistry: As a reagent in chemical synthesis and analysis.
Biology: In the preparation of buffer solutions and as a nutrient source in microbial culture media.
Medicine: As an ingredient in dental cements and anti-nausea medications.
Industry: In the production of fertilizers, detergents, and food additives.
作用機序
Methanehydrazonoylurea: exerts its effects through various mechanisms, depending on its application. In organic synthesis, it acts as a nucleophile, participating in substitution and addition reactions. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Phosphoric acid: acts primarily as an acid, donating protons in chemical reactions. It can also form complexes with metal ions, influencing various biochemical and industrial processes.
類似化合物との比較
Methanehydrazonoylurea: can be compared with other hydrazine derivatives, such as phenylhydrazine and dimethylhydrazine. Its unique structure and reactivity make it suitable for specific applications in organic synthesis and pharmaceuticals.
Phosphoric acid: can be compared with other phosphorus-containing acids, such as pyrophosphoric acid and metaphosphoric acid. Its widespread availability, cost-effectiveness, and versatility make it a preferred choice in many applications.
List of Similar Compounds
Hydrazine derivatives: Phenylhydrazine, Dimethylhydrazine.
Phosphorus-containing acids: Pyrophosphoric acid, Metaphosphoric acid.
特性
分子式 |
C2H9N4O5P |
|---|---|
分子量 |
200.09 g/mol |
IUPAC名 |
methanehydrazonoylurea;phosphoric acid |
InChI |
InChI=1S/C2H6N4O.H3O4P/c3-2(7)5-1-6-4;1-5(2,3)4/h1H,4H2,(H3,3,5,6,7);(H3,1,2,3,4) |
InChIキー |
IQVKKZSNXVBITC-UHFFFAOYSA-N |
正規SMILES |
C(=NN)NC(=O)N.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile](/img/structure/B12443090.png)

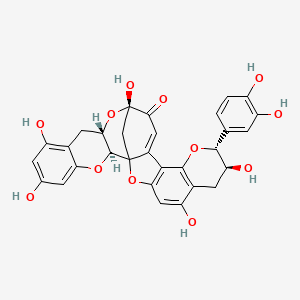
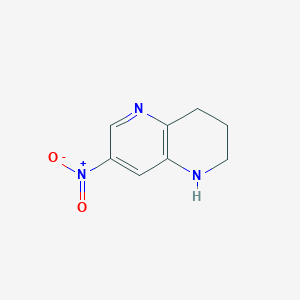

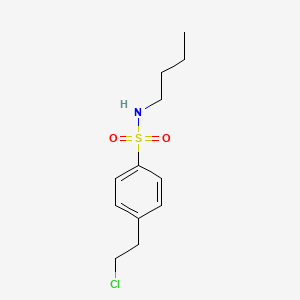
![[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12443132.png)
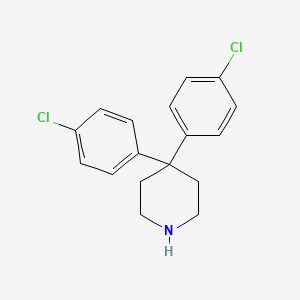
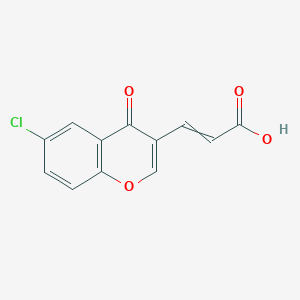

![4,4'-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12443151.png)
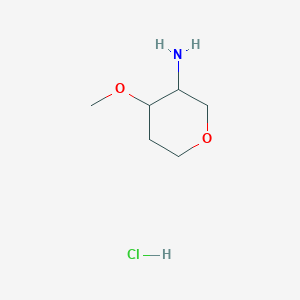

![2,4-dichloro-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}benzamide](/img/structure/B12443167.png)
